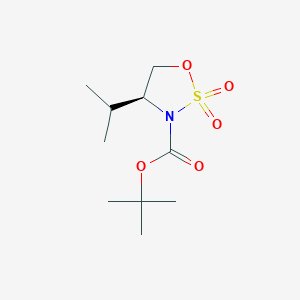

(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected

説明

(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, N-Boc protected is a chiral sulfonamide derivative featuring a 1,2,3-oxathiazolidine ring system. The compound is characterized by:

- Stereochemistry: The (4S)-configuration at the chiral center, distinguishing it from its (4R)-enantiomer .

- Functional Groups: A tert-butoxycarbonyl (Boc) group protecting the nitrogen, enhancing stability during synthetic processes .

- Molecular Formula: C₁₀H₁₉NO₅S (molecular weight: 265.33 g/mol), shared with its (4R)-isomer .

This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where chiral control and protective group strategies are critical.

特性

IUPAC Name |

tert-butyl (4S)-2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-7(2)8-6-15-17(13,14)11(8)9(12)16-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEXSIHWPAKSOP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206227-46-4 | |

| Record name | (4S)-2,2-Dioxido-4- isopropyl -1,2,3-oxathiazolidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected typically involves the formation of the oxathiazolidine ring followed by the introduction of the Boc protecting group. One common method involves the reaction of an appropriate isopropyl-substituted amine with a sulfonyl chloride to form the oxathiazolidine ring. The resulting compound is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-supported catalysts could enhance the efficiency and scalability of the process. For instance, solid Brønsted acid catalysts have been shown to be effective for continuous N-Boc protection of amines .

化学反応の分析

Types of Reactions

(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxathiazolidine ring or remove the Boc protecting group.

Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学的研究の応用

Medicinal Chemistry Applications

- Antibacterial Activity : Research indicates that oxathiazolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Enterococcus faecalis . The structure-activity relationship (SAR) studies suggest that modifications on the aromatic ring can enhance or diminish antibacterial efficacy.

- Pharmaceutical Development : The compound's ability to act as a chiral auxiliary makes it valuable in the synthesis of enantiopure drugs. Its application in synthesizing sulfoxides has been highlighted in the development of drugs such as Omeprazole, a widely used proton pump inhibitor . The asymmetric synthesis of chiral sulfoxides using this compound has been shown to achieve high enantioselectivities, making it a crucial intermediate in pharmaceutical manufacturing.

Synthesis and Reactivity

The synthesis of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine typically involves multi-step organic reactions that may include:

- Electrophilic Aromatic Substitution : This method allows for the introduction of various substituents on the aromatic ring of related compounds.

- Nucleophilic Substitution Reactions : These reactions are essential for modifying the functional groups attached to the oxathiazolidine core .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of oxathiazolidine derivatives demonstrated varying antibacterial activities depending on their substitution patterns. Compounds with specific modifications showed enhanced potency against resistant bacterial strains .

Case Study 2: Chiral Synthesis

Research focused on the use of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine as a chiral auxiliary in synthesizing (S)-Esomeprazole revealed that using this compound led to improved yields and enantiomeric excesses greater than 99% . This highlights its importance in producing high-purity pharmaceutical compounds.

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Antibacterial Activity | Active pharmaceutical ingredient | Effective against Staphylococcus aureus |

| Pharmaceutical Synthesis | Chiral auxiliary | High enantioselectivity in drug synthesis |

| Organic Synthesis | Intermediate | Versatile building block for complex molecules |

作用機序

The mechanism of action of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without premature deprotection.

類似化合物との比較

Stereoisomerism: (4S) vs. (4R) Configurations

The (4S)- and (4R)-isomers share identical molecular formulas and physicochemical properties (e.g., logP, solubility) but exhibit distinct stereochemical profiles. For example:

- Biological Activity: Enantiomers often display divergent bioactivity.

Table 1: Key Properties of (4S)- vs. (4R)-Isomers

| Property | (4S)-Isomer | (4R)-Isomer |

|---|---|---|

| CAS Number | Not reported | 1858273-22-9 |

| Molecular Weight | 265.33 g/mol | 265.33 g/mol |

| Synthetic Yield | Data limited | Moderate (with epimerization) |

Substituent Effects: Isopropyl vs. Methyl Groups

Replacing the isopropyl group with a methyl group (e.g., in (4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-Boc protected ) alters steric and electronic properties:

Boc Protection vs. Unprotected Amines

Studies on related sulfonamides (e.g., NMDA receptor inhibitors) demonstrate:

Table 2: Bioactivity Comparison of Boc-Protected vs. Unprotected Analogs

| Compound Type | Inhibitory Effect (IC₅₀) | logP | Cytotoxicity |

|---|---|---|---|

| Boc-Protected (e.g., 5,7,9,11) | ~10 μM | 1.2–1.5 | Low |

| Unprotected (e.g., 6,8,10,12) | ~10 μM | 1.1–1.4 | Low |

Comparison with Other Protecting Groups

However, its steric bulk may limit applicability in sterically sensitive reactions compared to smaller groups.

生物活性

(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, N-BOC protected, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.

- Molecular Formula : C10H19NO5S

- CAS Number : 1206227-46-4

- Molar Mass : 265.33 g/mol

- Appearance : White solid

- Sensitivity : Air sensitive

The biological activity of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with oxathiazolidine scaffolds can exhibit antimicrobial and antiviral properties. The presence of the dioxido group enhances its reactivity and potential interactions with biomolecules.

Antimicrobial Activity

Studies indicate that oxathiazolidine derivatives can possess significant antimicrobial properties. For example:

- A series of derivatives were screened for their activity against Staphylococcus aureus , showing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) highlighted that modifications in the oxathiazolidine ring could enhance antibacterial efficacy .

| Compound | Activity | Reference |

|---|---|---|

| (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine | Inhibits Staphylococcus aureus |

Antiviral Activity

Research has also explored the antiviral potential of related compounds. For instance:

- Derivatives similar to (4S)-2,2-Dioxido-4-isopropyl have shown activity against viruses such as Zika and Dengue. The phenotypic screening revealed that certain modifications could lead to enhanced antiviral properties .

| Compound | Virus Targeted | Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives | Zika Virus | Potent antiviral activity |

Case Studies

-

Antibacterial Efficacy :

A study conducted on a library of oxathiazolidine derivatives revealed that specific modifications in the N-Boc protected form significantly increased antibacterial potency against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) . -

Antiviral Screening :

A series of compounds derived from oxathiazolidines were evaluated for their antiviral properties against various flaviviruses. The study concluded that these compounds could serve as lead candidates for developing antiviral therapies due to their promising activity profiles .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the biological activity of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine is influenced by:

- The nature of substituents on the oxathiazolidine ring.

- The presence of functional groups that enhance solubility and bioavailability.

This information is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-BOC-protected oxathiazolidine derivatives in laboratory settings?

- Methodological Answer :

- Use closed systems or local exhaust ventilation to minimize inhalation exposure, and ensure safety showers/eye wash stations are accessible .

- Wear P95 respirators (US) or P1 (EU) for particulate hazards, and upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) for higher protection against vapors .

- Store in dry, ventilated, airtight containers away from heat/light to prevent degradation . Avoid prolonged storage due to hydrolytic instability; monitor batch expiration .

Q. How can researchers ensure the stability of N-BOC-protected compounds during long-term experiments?

- Methodological Answer :

- Maintain low temperatures (2–8°C) and inert atmospheres (e.g., argon) to slow degradation .

- Avoid exposure to moisture by using desiccants and moisture-resistant seals .

- Validate stability via HPLC or LC-MS at regular intervals to detect hydrolytic byproducts (e.g., free amines or sulfonic acids) .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical instability in N-BOC-protected oxathiazolidines during coupling reactions?

- Methodological Answer :

- Optimize reaction pH and temperature to minimize racemization. For example, use sub-zero temperatures (−20°C) in peptide couplings to preserve chirality .

- Employ chiral auxiliaries or catalysts (e.g., Garner’s aldehyde derivatives) to stabilize the (4S)-configuration during synthesis .

- Monitor enantiomeric excess using chiral HPLC or circular dichroism (CD) post-reaction .

Q. How should researchers address contradictions in spectroscopic data for N-BOC-protected intermediates?

- Methodological Answer :

- Cross-validate NMR and IR data with computational models (e.g., DFT simulations) to resolve discrepancies in peak assignments .

- Investigate solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts, particularly for sulfone and BOC carbonyl groups .

- Re-crystallize samples to exclude impurities, and compare with X-ray crystallography data if available .

Q. What are the limitations in extrapolating degradation kinetics of N-BOC-protected compounds from accelerated stability studies?

- Methodological Answer :

- Accelerated studies (e.g., 40°C/75% RH) may fail to capture low-temperature degradation pathways (e.g., enzymatic cleavage in biological matrices) .

- Use Arrhenius modeling with caution , as non-linear degradation (e.g., autocatalytic hydrolysis) violates assumptions of linearity .

- Supplement with real-time stability data under intended storage conditions for accurate shelf-life predictions .

Experimental Design Considerations

Q. How can researchers design assays to quantify residual solvents in N-BOC-protected oxathiazolidine batches?

- Methodological Answer :

- Use headspace gas chromatography (HS-GC) with FID detection to measure volatiles (e.g., DMF, THF) .

- Calibrate against ICH Q3C guidelines for residual solvent limits (e.g., ≤620 ppm for Class 3 solvents) .

- Validate recovery rates via spike-and-recovery experiments in triplicate .

Q. What in silico tools are effective for predicting the reactivity of N-BOC-protected sulfones in nucleophilic substitutions?

- Methodological Answer :

- Apply molecular dynamics (MD) simulations in software like Discovery Studio to model sulfone leaving-group behavior .

- Calculate Fukui indices to identify electrophilic hotspots susceptible to nucleophilic attack .

- Benchmark predictions against experimental kinetic isotope effects (KIE) to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。